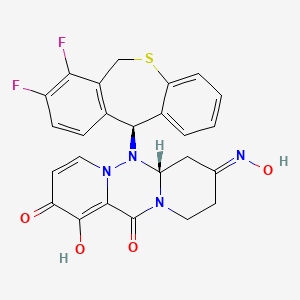
Cap-dependent endonuclease-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cap-dependent endonuclease-IN-13 is a compound known for its potent inhibitory effects on cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, making this compound a valuable candidate for antiviral drug development. The compound has shown promise in inhibiting the replication of various RNA viruses, including influenza viruses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-13 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of heterocyclic rings, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in the synthesis include ethyl acetate, T3P (ethyl acetate solution), and HND-580 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.
化学反应分析
Types of Reactions: Cap-dependent endonuclease-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving the compound’s binding affinity to the target enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
科学研究应用
Cap-dependent endonuclease-IN-13 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of cap-dependent endonucleases.
Biology: It serves as a tool to study the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: this compound is being investigated as a potential antiviral drug for treating infections caused by RNA viruses, such as influenza.
作用机制
Cap-dependent endonuclease-IN-13 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for the “cap-snatching” process, where they cleave the 5’ cap structure of host pre-mRNAs to initiate viral mRNA synthesis. By binding to the active site of the endonuclease, this compound prevents this cleavage, thereby inhibiting viral replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which carries the endonuclease activity .
相似化合物的比较
Baloxavir marboxil: A well-known cap-dependent endonuclease inhibitor used for treating influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Emodin: Another compound with significant inhibitory activity against cap-dependent endonucleases.
Uniqueness: Cap-dependent endonuclease-IN-13 stands out due to its high potency and specificity for cap-dependent endonucleases. Unlike other inhibitors, it has shown a broader spectrum of activity against various RNA viruses, making it a versatile candidate for antiviral drug development .
属性
分子式 |
C25H20F2N4O4S |
|---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1 |
InChI 键 |
XIIKIJUUWZWCQC-MUUYWFLDSA-N |
手性 SMILES |
C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
规范 SMILES |
C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


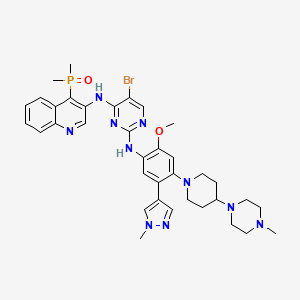

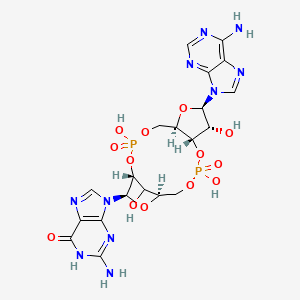
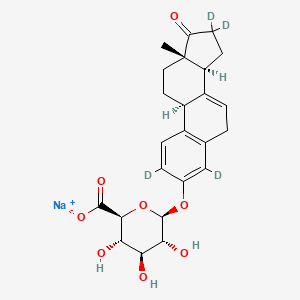

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
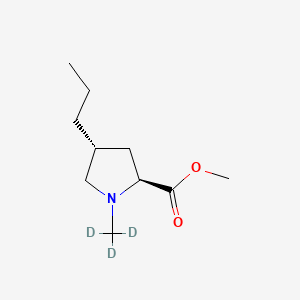
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
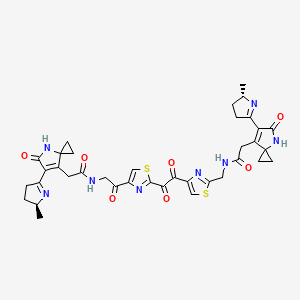
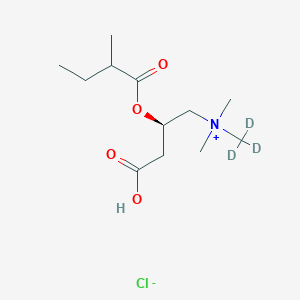
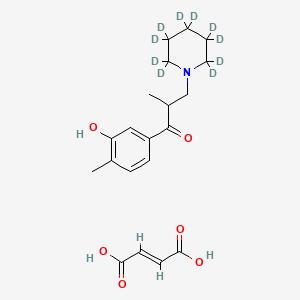
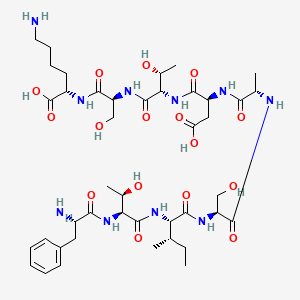
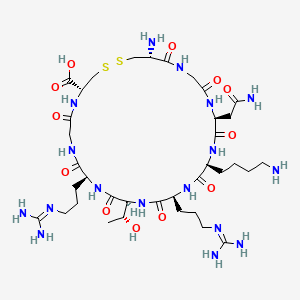
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
